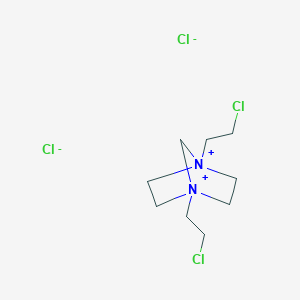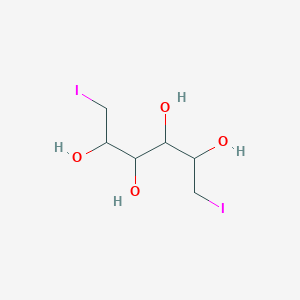
1,6-diiodohexane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-diiodohexane-2,3,4,5-tetrol is a derivative of mannitol, a type of sugar alcohol. This compound is characterized by the replacement of hydroxyl groups at the 1 and 6 positions with iodine atoms. Its molecular formula is C6H12I2O4, and it has a molecular weight of 401.97 g/mol
Métodos De Preparación
The synthesis of 1,6-diiodohexane-2,3,4,5-tetrol typically involves the iodination of mannitol. One common method involves the reaction of mannitol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
1,6-diiodohexane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield mannitol and iodide ions.
Aplicaciones Científicas De Investigación
1,6-diiodohexane-2,3,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1,6-diiodohexane-2,3,4,5-tetrol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,6-diiodohexane-2,3,4,5-tetrol can be compared with other similar compounds such as:
1,6-Dibromo-1,6-dideoxy-D-mannitol: This compound has bromine atoms instead of iodine, which affects its reactivity and applications.
1,6-Dideoxy-1,1-bis(ethylsulfonyl)-L-mannitol: This compound has ethylsulfonyl groups instead of halogens, leading to different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.
Propiedades
Número CAS |
15430-91-8 |
|---|---|
Fórmula molecular |
C6H12I2O4 |
Peso molecular |
401.97 g/mol |
Nombre IUPAC |
1,6-diiodohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12I2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |
Clave InChI |
VSJYBSKARROHOH-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CI)O)O)O)O)I |
SMILES canónico |
C(C(C(C(C(CI)O)O)O)O)I |
| 34349-28-5 23261-25-8 15430-91-8 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



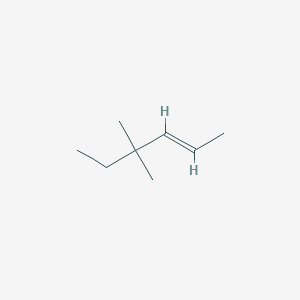
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
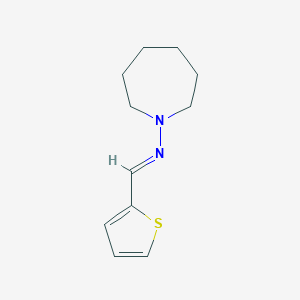
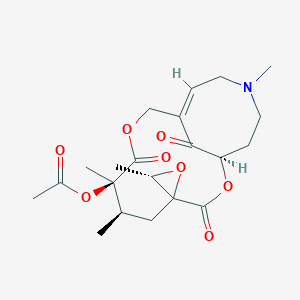
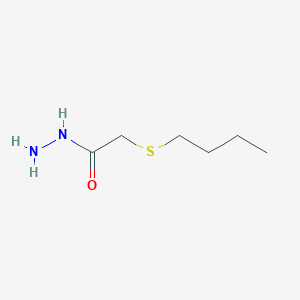
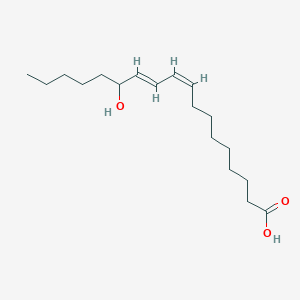

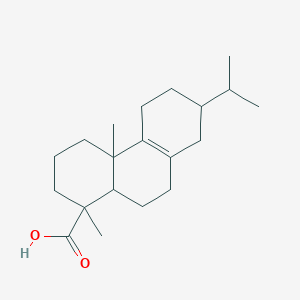
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
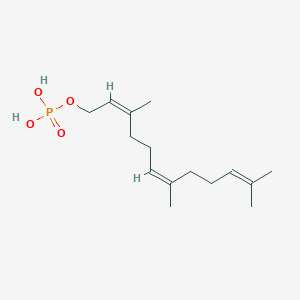
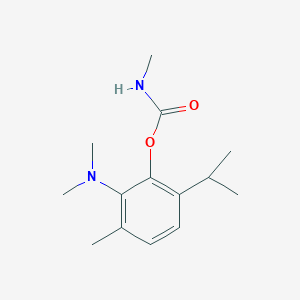
![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
